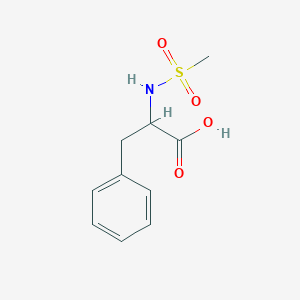

N-(methylsulfonyl)-DL-phenylalanine

Description

N-(Methylsulfonyl)-DL-phenylalanine is a chemically modified derivative of DL-phenylalanine (C₉H₁₁NO₂), where a methylsulfonyl (-SO₂CH₃) group is attached to the amino nitrogen. Such modifications are common in pharmaceuticals and agrochemicals to enhance bioavailability, metabolic stability, or target specificity .

Properties

IUPAC Name |

2-(methanesulfonamido)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCKXSDDVQQISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541016 | |

| Record name | N-(Methanesulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29268-15-3 | |

| Record name | N-(Methanesulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(methylsulfonyl)-DL-phenylalanine typically involves the reaction of DL-phenylalanine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

DL-Phenylalanine+Methylsulfonyl Chloride→N-(methylsulfonyl)-DL-phenylalanine

Industrial Production Methods: On an industrial scale, the production of N-(methylsulfonyl)-DL-phenylalanine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Types of Reactions:

Oxidation: N-(methylsulfonyl)-DL-phenylalanine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding DL-phenylalanine.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: DL-phenylalanine.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

N-(methylsulfonyl)-DL-phenylalanine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and as a building block for various organic syntheses.

Mechanism of Action

The mechanism of action of N-(methylsulfonyl)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of DL-phenylalanine, highlighting substituents, molecular properties, and applications:

*Calculated based on structural analogy.

Key Comparative Analysis

Electronic and Steric Effects

- This property is critical in agrochemicals (e.g., nitralin, a methylsulfonyl-containing herbicide ).

- Acetyl Group : Introduces moderate electron withdrawal, improving solubility and bioavailability in pharmaceuticals (e.g., Afalanine ).

- Dimethyl Group : Electron-donating, increasing lipophilicity and altering membrane permeability .

Biological Activity

N-(Methylsulfonyl)-DL-phenylalanine (MSP) is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production. This compound has garnered interest in various biological and pharmacological contexts due to its potential therapeutic applications.

N-(Methylsulfonyl)-DL-phenylalanine exhibits biological activity primarily through its influence on neurotransmitter systems and pain modulation. It is believed to interact with the opioid system, potentially enhancing the analgesic effects of endogenous opioids by inhibiting their degradation, similar to the action of D-phenylalanine .

Neurotransmitter Synthesis

As a phenylalanine derivative, MSP can contribute to the synthesis of catecholamines such as dopamine and norepinephrine. These neurotransmitters are vital for mood regulation and cognitive functions. The elevation of these neurotransmitters may result in antidepressant effects, although clinical evidence specifically for MSP is limited .

Pain Management

Research indicates that MSP may possess analgesic properties. The compound is hypothesized to block the degradation of enkephalins, which are endogenous peptides that bind to opioid receptors, thus enhancing pain relief . Clinical trials have explored the use of DL-phenylalanine (which includes both D- and L-forms) for pain management, suggesting that MSP may share similar benefits.

Case Studies

- Analgesic Effects : A study involving patients with chronic pain conditions demonstrated that supplementation with DL-phenylalanine resulted in significant pain reduction compared to placebo .

- Mood Enhancement : In a clinical trial assessing mood disorders, participants receiving DL-phenylalanine reported improvements in mood and reductions in depressive symptoms, although results specifically attributing these effects to MSP require further investigation .

In Vitro Studies

In vitro studies have shown that MSP can inhibit the activity of certain enzymes involved in neurotransmitter metabolism. For instance, it was found to inhibit carboxypeptidase A, thereby prolonging the action of enkephalins in synaptic clefts .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of N-(methylsulfonyl)-DL-phenylalanine compared to other phenylalanine derivatives:

| Compound | Analgesic Activity | Neurotransmitter Influence | Clinical Evidence |

|---|---|---|---|

| N-(Methylsulfonyl)-DL-phenylalanine | Moderate | Dopamine, Norepinephrine | Limited |

| DL-Phenylalanine | High | Dopamine, Norepinephrine | Positive |

| L-Phenylalanine | Low | Dopamine | Mixed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.